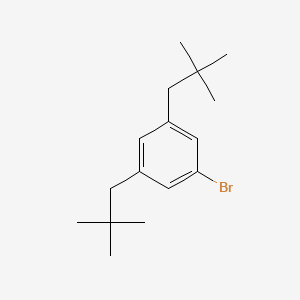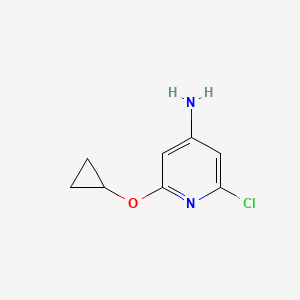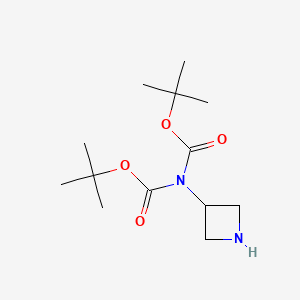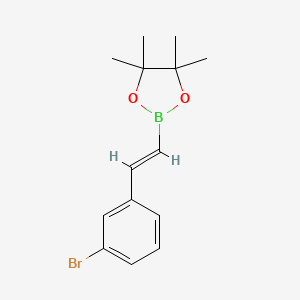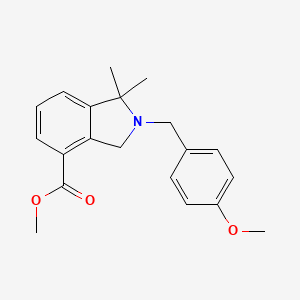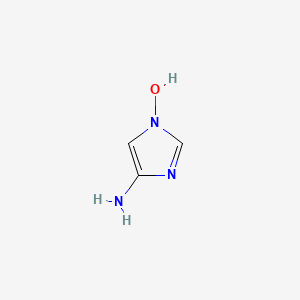
Isoxazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazol-4(5H)-one is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: Isoxazol-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of β-ketoesters or β-ketonitriles with hydroxylamine. This reaction typically proceeds under mild conditions and yields the desired isoxazole ring . Another method involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as β-ketoesters and hydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroisoxazole derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and other heterocyclic compounds with potential biological activity .
科学的研究の応用
Isoxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as influenza and cancer.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of Isoxazol-4(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as inhibitors of viral nucleoproteins, thereby preventing viral replication. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and cycloaddition reactions.
類似化合物との比較
Isoxazol-4(5H)-one can be compared with other similar heterocyclic compounds, such as:
Isoxazole: Both compounds share the isoxazole ring structure but differ in their oxidation states and substituents.
Dihydroisoxazole: This compound is a reduced form of this compound and exhibits different chemical reactivity and biological activity.
Benzisoxazole: This compound contains a fused benzene ring, which imparts unique properties compared to this compound.
This compound stands out due to its versatility in chemical synthesis and its broad range of applications in various scientific fields.
特性
分子式 |
C3H3NO2 |
|---|---|
分子量 |
85.06 g/mol |
IUPAC名 |
1,2-oxazol-4-one |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1H,2H2 |
InChIキー |
JGRCHNVLXORPNM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



